molecular formula C12H14N2 B061732 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine CAS No. 179120-51-5

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine

Cat. No. B061732
M. Wt: 186.25 g/mol
InChI Key: NUPUDYKEEJNZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine, also known as varenicline, is a medication used to aid smoking cessation. It acts as a partial agonist at the nicotinic acetylcholine receptor, which is the same receptor that nicotine binds to in the brain. However, varenicline has a higher affinity for this receptor than nicotine, leading to a reduction in the pleasurable effects of smoking and a decrease in withdrawal symptoms. In addition to its clinical use, varenicline has also been the subject of scientific research for its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine and related compounds have been synthesized through various chemical reactions, such as the Sonogashina reaction, and explored for their unique structural properties. These syntheses are significant for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Hou Hao-qing, 2010).
  • In a related study, pyridines, including variants of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine, have been the subject of research focusing on their methylation properties. These studies contribute to our understanding of aromatic compound chemistry and their potential applications in drug discovery and material science (Alexandru Grozavu et al., 2020).

Pharmaceutical Research

  • In the realm of pharmaceuticals, 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine derivatives have been investigated for their therapeutic potential. For instance, they have been studied as antagonists for certain receptors, indicating their potential in developing new drugs (N. Cosford et al., 2003).
  • Additionally, research has been conducted on improving the synthesis of these compounds to enhance their efficacy and accessibility for therapeutic use (L. Bleicher et al., 1998).

Material Science

  • In material science, derivatives of 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine have been used in the synthesis of novel complexes, such as digold complexes. These studies are crucial for developing new materials with potential applications in electronics and catalysis (Peiyi Li et al., 2008).
  • The compound's derivatives have also been investigated for their optical and electrochemical properties, which could lead to innovative applications in optoelectronics and sensing technologies (B. Coe et al., 2006).

properties

CAS RN

179120-51-5

Product Name

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-ethynyl-5-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3

InChI Key

NUPUDYKEEJNZRG-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CN=CC(=C2)C#C

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Repeating the procedure of Example 16, but using trimethylsilylacetylene in place of phenylacetylene, 5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine and the fumarate derivative thereof were obtained as follows. 5-Trimethylsilylethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine (516 mg, 2 mmol) and cesium carbonate (200 mg, 0.6 mmol) were dissolved in methanol (10 mL) and heated under reflux for 5 h. After cooling the solvents were removed in vacuo and the residue dissolved in ethyl acetate (40 mL) and washed with water (10 mL). The aqueous layer was extracted with ethyl acetate (40 mL) and the combined organic extracts washed with brine (10 mL), dried (Na2SO4) and concentrated in vacuo. The crude product was chromatographed on "flash" silica gel with ethyl acetate:hexane (1:9, 1:4, 1,3) to afford 5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine as an oil, 218 mg, 59%.
Quantity
516 mg
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reactant
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200 mg
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reactant
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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CO[PH](=O)OC=[N+]=[N-]
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Synthesis routes and methods III

Procedure details

To a solution of tBuOK in THF (0.08 mL, 0.08 mmol) cooled at −78° C. was added dropwise a solution of methyl diazomethyl phosphonate in THF (0.1 mL, 0.08 mmol). The solution was stirred at −78° C. for 5 min, then a solution of 5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde (V) (0.0126 g, 0.066 mmol) in THF (1 mL) was added via a double tipped needle. The reaction mixture was stirred at −78° C. for 16 h then allowed to warm to RT over 2 h. After evaporation of the solvent under reduced pressure, the crude material was purified by RPLC (silica gel, 10% EtOAC/hexanes) to afford 0.0061 g (51%) of 3-ethynyl-5-(1-methylpyrrolidin-2-yl)-pyridine (VI) as a clear oil. The data were identical to those described in the literature (Bleicher, L. S.; Cosford, N. P. D.; Herbault, A.; McCallum, J. S.; McDonald, I. A. J. Org. Chem. 1998, 63, 1109).
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
0.08 mL
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solvent
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methyl diazomethyl phosphonate
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reactant
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Quantity
0.1 mL
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solvent
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Quantity
0.0126 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine
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